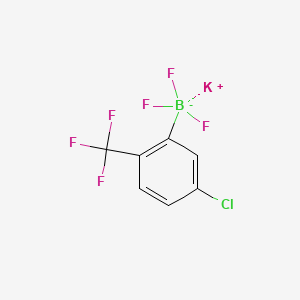
Potassium (5-chloro-2-(trifluoromethyl)phenyl)trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (5-chloro-2-(trifluoromethyl)phenyl)trifluoroborate is an organotrifluoroborate compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability, ease of handling, and ability to introduce trifluoromethyl groups into organic molecules, which can significantly alter the physical and chemical properties of the resulting compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium (5-chloro-2-(trifluoromethyl)phenyl)trifluoroborate typically involves the reaction of 5-chloro-2-(trifluoromethyl)phenylboronic acid with potassium bifluoride (KHF2). The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying. The general reaction scheme is as follows:
5-chloro-2-(trifluoromethyl)phenylboronic acid+KHF2→Potassium (5-chloro-2-(trifluoromethyl)phenyl)trifluoroborate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient filtration systems to handle the increased volume of reactants and products. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Potassium (5-chloro-2-(trifluoromethyl)phenyl)trifluoroborate primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions involve the coupling of the organotrifluoroborate with aryl or vinyl halides in the presence of a palladium catalyst.
Common Reagents and Conditions
Reagents: Aryl or vinyl halides, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3 or NaOH)
Conditions: Typically carried out in an aqueous or alcoholic medium at temperatures ranging from room temperature to 100°C
Major Products
The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
Potassium (5-chloro-2-(trifluoromethyl)phenyl)trifluoroborate has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the modification of biologically active molecules to enhance their properties, such as increasing metabolic stability or altering biological activity.
Industry: Applied in the production of agrochemicals and materials with unique properties due to the presence of trifluoromethyl groups.
Mechanism of Action
The mechanism of action of potassium (5-chloro-2-(trifluoromethyl)phenyl)trifluoroborate in Suzuki-Miyaura cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The organotrifluoroborate transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- Potassium (trifluoromethyl)phenyltrifluoroborate
- Potassium (2-fluoro-5-formylphenyl)trifluoroborate
- Potassium (4-trifluoromethylphenyl)trifluoroborate
Uniqueness
Potassium (5-chloro-2-(trifluoromethyl)phenyl)trifluoroborate is unique due to the presence of both a chloro and a trifluoromethyl group on the phenyl ring. This combination of substituents can significantly influence the reactivity and properties of the compound, making it particularly valuable in specific synthetic applications where these functional groups are desired.
Biological Activity
Potassium (5-chloro-2-(trifluoromethyl)phenyl)trifluoroborate is a compound that has garnered interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms, pharmacokinetics, and therapeutic applications.
- Molecular Formula : C7H3BClF6K
- Molar Mass : 286.45 g/mol
- CAS Number : 1985700-40-0
Research indicates that potassium organotrifluoroborates, including this compound, can act as electrophiles in biological systems. They participate in various chemical reactions that can influence biological pathways, particularly in cancer therapy and enzyme inhibition.
- Inhibition of Kinases : The compound may exhibit inhibitory effects on specific kinases involved in cellular signaling pathways. For instance, it has been noted that related compounds show potent activity against c-KIT kinase, which is crucial for cell proliferation and survival in certain cancers .
- Electrophilic Activity : The trifluoroborate moiety allows for electrophilic interactions with nucleophiles in biological systems, potentially leading to the modulation of protein functions and signaling pathways.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent:
- In Vitro Studies : In vitro assays have shown that compounds with similar trifluoromethyl substitutions exhibit cytotoxicity against various cancer cell lines. The mechanism appears to involve apoptosis induction and disruption of cell cycle progression .
- In Vivo Efficacy : Animal models have indicated that related compounds can inhibit tumor growth effectively, particularly in models resistant to standard therapies .
Table of Biological Activity
Properties
Molecular Formula |
C7H3BClF6K |
|---|---|
Molecular Weight |
286.45 g/mol |
IUPAC Name |
potassium;[5-chloro-2-(trifluoromethyl)phenyl]-trifluoroboranuide |
InChI |
InChI=1S/C7H3BClF6.K/c9-4-1-2-5(7(10,11)12)6(3-4)8(13,14)15;/h1-3H;/q-1;+1 |
InChI Key |
NOKRSNNGFKHLQZ-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=C(C=CC(=C1)Cl)C(F)(F)F)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















